Calcium chlorate dihydrate (CAS 10035-05-9) is a highly soluble, deliquescent inorganic oxidizer utilized in agricultural defoliation, specialized pyrotechnics, and chemical synthesis [1]. Characterized by its monoclinic crystalline structure and the formula Ca(ClO3)2·2H2O, it serves as a potent source of the chlorate anion . In procurement contexts, its value is defined by its exceptional aqueous solubility, its role as a key intermediate in the Liebig process for metathesis reactions, and its specific thermal dehydration profile [1]. While it shares baseline oxidative capabilities with alkali metal chlorates, its divalent calcium cation and hydrated state impart distinct physical properties, making it a strategic choice for high-concentration liquid formulations and sodium-free herbicidal applications [1].
Substituting calcium chlorate dihydrate with more common alternatives like sodium chlorate or potassium chlorate frequently results in formulation failures or adverse process outcomes. Potassium chlorate lacks the necessary aqueous solubility for concentrated liquid applications, leading to premature crystallization and nozzle clogging in agricultural or industrial spraying systems [1]. Conversely, while sodium chlorate is highly soluble, its use in agricultural defoliants introduces high levels of sodium ions, which can lead to soil salinization and the degradation of soil structure over time [2]. Furthermore, in pyrotechnic or oxidative solid mixtures, the substitution of the dihydrate form with anhydrous alkali chlorates removes the 100–150 °C endothermic dehydration buffer, drastically altering the friction sensitivity and thermal ignition thresholds of the final composition [1].
Calcium chlorate dihydrate exhibits exceptional solubility in water, recorded at approximately 197 g/100 mL at 25 °C [1]. When compared to potassium chlorate, which has a solubility of only 7.1 g/100 mL at 20 °C [2], the calcium salt allows for vastly expanded concentration limits. This massive solubility gap ensures that liquid formulations remain stable without precipitating, even at lower temperatures.
| Evidence Dimension | Aqueous solubility at ambient temperature |
| Target Compound Data | 197 g/100 mL (25 °C) |
| Comparator Or Baseline | Potassium chlorate (7.1 g/100 mL at 20 °C) |
| Quantified Difference | >27-fold higher solubility limit |
| Conditions | Aqueous solution, 20-25 °C |
Enables the procurement of a highly concentrated liquid oxidizer or defoliant base that resists crystallization during storage and application.
In industrial chemical synthesis, calcium chlorate dihydrate serves as a highly efficient precursor for producing potassium chlorate via the Liebig process [1]. By reacting calcium chlorate with potassium chloride, potassium chlorate precipitates out due to its low solubility, leaving highly soluble calcium chloride in solution[1]. This metathesis route avoids the high energy costs associated with the direct electrochemical oxidation of potassium chloride.
| Evidence Dimension | Synthesis route energy and separation efficiency |
| Target Compound Data | Metathesis via Ca(ClO3)2 + 2KCl yields easily separable KClO3 precipitate |
| Comparator Or Baseline | Direct electrochemical synthesis of KClO3 |
| Quantified Difference | Bypasses direct electrolysis, leveraging the massive solubility differential between byproducts and target for precipitation |
| Conditions | Aqueous metathesis reaction |
Provides chemical manufacturers with a low-energy, high-yield procurement alternative for synthesizing pure potassium chlorate without specialized electrochemical infrastructure.
Calcium chlorate dihydrate possesses a distinct thermal profile characterized by the loss of its two hydration water molecules between 100 °C and 150 °C, prior to its main exothermic decomposition into calcium chloride and oxygen at 325 °C [1]. In contrast, anhydrous sodium chlorate decomposes directly above 300 °C without an initial endothermic water-release phase . This dehydration step acts as a thermal buffer, absorbing heat and temporarily suppressing premature ignition in friction-sensitive oxidative mixtures.
| Evidence Dimension | Thermal decomposition profile |
| Target Compound Data | Endothermic dehydration at 100–150 °C before 325 °C decomposition |
| Comparator Or Baseline | Anhydrous sodium chlorate (direct decomposition >300 °C, no dehydration buffer) |
| Quantified Difference | Presence of a 100–150 °C endothermic phase absorbing thermal energy before critical decomposition |
| Conditions | Controlled heating in solid-state oxidative formulations |
Allows formulators to engineer oxidative or pyrotechnic mixtures with a built-in thermal buffer, reducing accidental friction ignition risks compared to anhydrous substitutes.
Leveraging its extreme aqueous solubility (197 g/100 mL), calcium chlorate dihydrate is highly suited for formulating highly concentrated liquid defoliants and herbicides [1]. Unlike sodium chlorate, it provides the necessary oxidative phytotoxicity without contributing to long-term sodium-induced soil salinization, making it a targeted alternative for sensitive agricultural lands[1].
Due to the massive solubility differential between calcium chloride and alkali chlorates, this compound is highly effective as a bulk precursor in the Liebig process [1]. Chemical manufacturers procure it to synthesize high-purity potassium or barium chlorates via simple aqueous metathesis, bypassing the need for capital-intensive electrochemical cells [1].
The highly deliquescent nature of calcium chlorate dihydrate makes it functionally superior in specialized dusting powders for weed control, such as poison ivy eradication. It absorbs ambient moisture to maintain a concentrated liquid interface on the plant leaf surface, ensuring prolonged absorption and efficacy compared to non-deliquescent alternatives .